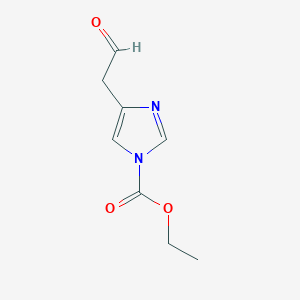
Ethyl 4-(2-oxoethyl)-1H-imidazole-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Ethoxycarbonyl-imidazol-4-yl)acetaldehyde is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure. This particular compound is characterized by the presence of an ethoxycarbonyl group and an acetaldehyde group attached to the imidazole ring. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethoxycarbonyl-imidazol-4-yl)acetaldehyde can be achieved through several methods. One common approach involves the reaction of imidazole with ethyl chloroformate to introduce the ethoxycarbonyl group. This is followed by the introduction of the acetaldehyde group through a formylation reaction. The reaction conditions typically involve the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of (1-Ethoxycarbonyl-imidazol-4-yl)acetaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Industrial methods also focus on minimizing waste and ensuring the purity of the final product.
化学反応の分析
Types of Reactions
(1-Ethoxycarbonyl-imidazol-4-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used in the reaction.
科学的研究の応用
(1-Ethoxycarbonyl-imidazol-4-yl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential role in biological processes and as a building block for bioactive molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1-Ethoxycarbonyl-imidazol-4-yl)acetaldehyde involves its interaction with specific molecular targets. The ethoxycarbonyl group can participate in hydrogen bonding and electrostatic interactions, while the aldehyde group can form covalent bonds with nucleophilic sites on target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
Imidazole-4-acetaldehyde: Lacks the ethoxycarbonyl group but has similar reactivity.
Ethyl imidazole-4-carboxylate: Contains an ethoxycarbonyl group but lacks the aldehyde group.
Imidazole-4-carboxaldehyde: Contains an aldehyde group but lacks the ethoxycarbonyl group.
Uniqueness
(1-Ethoxycarbonyl-imidazol-4-yl)acetaldehyde is unique due to the presence of both the ethoxycarbonyl and aldehyde groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets.
特性
CAS番号 |
172498-95-2 |
|---|---|
分子式 |
C8H10N2O3 |
分子量 |
182.18 g/mol |
IUPAC名 |
ethyl 4-(2-oxoethyl)imidazole-1-carboxylate |
InChI |
InChI=1S/C8H10N2O3/c1-2-13-8(12)10-5-7(3-4-11)9-6-10/h4-6H,2-3H2,1H3 |
InChIキー |
QBSKKRMMJPNRDH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1C=C(N=C1)CC=O |
正規SMILES |
CCOC(=O)N1C=C(N=C1)CC=O |
同義語 |
1H-Imidazole-1-carboxylic acid, 4-(2-oxoethyl)-, ethyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















